molecular formula C25H19FN2O4 B2812127 4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE CAS No. 380563-75-7

4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE

Cat. No.: B2812127
CAS No.: 380563-75-7
M. Wt: 430.435
InChI Key: XRRBTUJCNKVROO-UHFFFAOYSA-N
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Description

4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a fluoroanilino group, and a methoxyphenyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions. For instance, oxidation reactions may require elevated temperatures and specific solvents to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

In biological research, it is utilized in studies related to:

  • Enzyme Inhibition : Investigating how this compound interacts with specific enzymes can provide insights into its potential therapeutic effects.
  • Protein-Ligand Interactions : The binding affinity of this compound with proteins can be studied to understand its biological activity.

Medicine

The compound is being explored as a potential therapeutic agent due to its unique chemical properties, which may offer advantages in treating various diseases:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antitumor effects, indicating potential efficacy in cancer treatment.
  • Antimicrobial Properties : The structural characteristics may enhance its ability to penetrate microbial cell walls, showcasing antimicrobial activity against various pathogens.

Industry

In industrial applications, this compound may be used in the development of new materials and chemical processes, particularly in creating more efficient synthesis routes or novel compounds.

Activity TypeDescription
Antitumor ActivitySignificant effects observed in preclinical models; potential for cancer therapy.
Antimicrobial PropertiesExhibits activity against various pathogens; structural features enhance penetration.

Antitumor Efficacy

In preclinical studies, related compounds have shown complete tumor stasis in human gastric carcinoma models after oral administration, suggesting that structural modifications can lead to enhanced therapeutic efficacy.

Enzyme Inhibition Studies

Research indicates that compounds with similar functional groups effectively inhibit certain kinases involved in cancer progression, highlighting the potential for targeted therapies based on structural modifications of this compound.

Pharmacokinetic Analysis

Studies on the pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a versatile compound for research and industrial applications.

Biological Activity

The compound 4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxo-1-propenyl]-2-methoxyphenyl 4-methylbenzoate is a complex organic molecule with significant potential in medicinal chemistry, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound features a unique structure that includes a cyano group , a fluoroanilino group , and a benzoate ester . Its synthesis typically involves multi-step organic reactions, including alkylation, nitration, reduction, cyclization, and chlorination. Each step is critical for achieving the desired molecular configuration and biological properties.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites, leading to downstream effects on cellular pathways. This inhibition can disrupt normal cell cycle progression, particularly in cancer cells.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, a study reported that derivatives similar to this compound showed significant inhibition of cell growth in the HeLa and MCF-7 cell lines, with IC50 values in the nanomolar range. The compound induced cell cycle arrest in the G2-M phase and increased apoptosis rates among treated cells .

Synergistic Effects

In combination therapy scenarios, this compound demonstrated synergistic effects when co-administered with established chemotherapeutic agents like doxorubicin. This combination was particularly effective against drug-resistant melanoma cell lines, suggesting that it may enhance the efficacy of existing treatments .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectCell Lines TestedReference
AntiproliferativeSignificant growth inhibitionHeLa, MCF-7
Apoptosis InductionIncreased early and late apoptotic cellsHeLa
Cell Cycle ArrestG2-M phase blockadeHeLa
Synergistic ActivityEnhanced efficacy with doxorubicinA375 melanoma

Case Studies

  • HeLa Cell Study : In a controlled experiment, HeLa cells treated with the compound at concentrations of 100 nM exhibited significant morphological changes indicative of apoptosis, including cytoskeletal collapse and cell shrinkage. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .
  • NCI60 Screen : The National Cancer Institute's NCI60 panel screening revealed that this compound effectively inhibited growth across multiple cancer cell lines at varying concentrations. The initial screening at 10 µM showed promising results for further dilutions down to 0.01 µM.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c1-16-7-10-18(11-8-16)25(30)32-22-12-9-17(14-23(22)31-2)13-19(15-27)24(29)28-21-6-4-3-5-20(21)26/h3-14H,1-2H3,(H,28,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRBTUJCNKVROO-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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